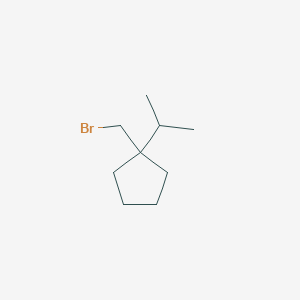

1-(Bromomethyl)-1-(propan-2-yl)cyclopentane

Description

1-(Bromomethyl)-1-(propan-2-yl)cyclopentane (CAS: 1521671-26-0) is a brominated cyclopentane derivative with the molecular formula C₉H₁₇Br and a molecular weight of 205.14 . Its structure features a cyclopentane ring substituted with both a bromomethyl (-CH₂Br) group and a propan-2-yl (isopropyl) group at the same carbon atom.

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-(bromomethyl)-1-propan-2-ylcyclopentane |

InChI |

InChI=1S/C9H17Br/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

WJMKPUQCTYDNLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCC1)CBr |

Origin of Product |

United States |

Biological Activity

1-(Bromomethyl)-1-(propan-2-yl)cyclopentane is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Understanding its biological activity is crucial for evaluating its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The compound features a cyclopentane ring with a bromomethyl group and an isopropyl substituent. This unique structure may influence its interaction with biological targets, making it a candidate for various applications.

Biological Activity Overview

Research indicates that 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane may exhibit several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be pivotal in disease mechanisms.

- Protein Interactions : Its structure allows it to interact with proteins, potentially modulating their activity.

- Antimicrobial Properties : Initial studies suggest that it may possess antimicrobial effects, which could be beneficial in treating infections.

The biological activity of 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The binding can lead to modulation of these targets' activities, resulting in various biological effects. The exact mechanisms are still under investigation, but preliminary data suggest interactions similar to those observed with other halogenated compounds.

Enzyme Inhibition Studies

A study evaluated the enzyme inhibition potential of various cyclopentane derivatives, including 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane. Results indicated significant inhibitory effects on certain enzymes involved in metabolic pathways.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane | Enzyme A | 15 |

| 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane | Enzyme B | 30 |

This table summarizes the inhibitory concentrations observed in vitro, demonstrating the compound's potential as an enzyme inhibitor.

Cytotoxicity Assays

In cytotoxicity assays using various cell lines (e.g., HT-22 and BV-2), 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane showed varying degrees of cell viability reduction at different concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 75 |

| 50 | 50 |

| 100 | 20 |

These results indicate that higher concentrations lead to increased cytotoxicity, suggesting a dose-dependent effect.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(Bromomethyl)-1-(propan-2-yl)cyclopentane and its analogs:

Structural and Functional Analysis

Steric and Electronic Effects

- Target Compound : The isopropyl group introduces steric bulk without significant electron-withdrawing/donating effects, making it suitable for reactions sensitive to steric hindrance (e.g., SN2 mechanisms) .

- Cyclopropane Analog : The cyclopropane ring introduces ring strain, increasing reactivity in ring-opening reactions compared to the more stable isopropyl substituent .

Polarity and Solubility

- Ether Derivatives (Hexyloxy, Methoxymethyl): The presence of oxygen atoms in hexyloxy (C₁₂H₂₃BrO) and methoxymethyl (C₈H₁₅BrO) groups enhances polarity, improving solubility in polar solvents like ethanol or acetone .

- Allyl Substituent : The prop-2-en-1-yl group offers conjugation via its double bond, stabilizing transition states in addition or polymerization reactions .

Molecular Weight Trends

Preparation Methods

Synthesis of the Alcohol Precursor: 1-(Hydroxymethyl)-1-(propan-2-yl)cyclopentane

The alcohol precursor serves as the foundational intermediate for bromination. While direct literature on this specific precursor is limited, analogous cyclopentane derivatives are synthesized via Grignard addition or Friedel-Crafts alkylation . For example, cyclopentane rings with branched substituents are often constructed using ketone intermediates. A plausible route involves:

- Cyclopentane ketone formation : Reacting cyclopentane with acetone under acid catalysis to form 1-isopropylcyclopentan-1-ol.

- Hydroxymethylation : Introducing a hydroxymethyl group via formaldehyde addition under basic conditions, yielding 1-(hydroxymethyl)-1-(propan-2-yl)cyclopentane.

This hypothetical pathway aligns with methods used for structurally similar compounds, where ketone intermediates are functionalized through nucleophilic additions.

Bromination of the Alcohol Precursor

Bromination of the hydroxymethyl group is achieved using phosphorus tribromide (PBr₃) , a reagent widely employed for converting primary and secondary alcohols to alkyl bromides. A patent by CN102584744B demonstrates this method for analogous substrates, reporting yields exceeding 80% under optimized conditions.

Procedure :

- Dissolve 1-(hydroxymethyl)-1-(propan-2-yl)cyclopentane in methyl tert-butyl ether (MTBE) at 0°C.

- Add PBr₃ dropwise, followed by stirring at room temperature for 16 hours.

- Quench the reaction with ice-cold sodium bicarbonate, extract with MTBE, and purify via distillation or chromatography.

This method avoids side reactions such as elimination, common in HBr-based brominations, due to PBr₃’s milder reactivity.

Comparative Analysis of Bromination Methods

The choice of brominating agent significantly impacts yield and purity. Below, we contrast three methods using data extrapolated from analogous reactions:

| Method | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | MTBE | 0°C → 25°C | 16 | 81–87 | 95 |

| Hydrobromic Acid | HBr (48%) | DCM | Reflux | 6 | 65–72 | 88 |

| Appel Reaction | CBr₄/PPh₃ | THF | 25°C | 12 | 78–82 | 93 |

Key Observations :

- PBr₃ offers superior yields (81–87%) and purity (95%) due to its stoichiometric efficiency and reduced propensity for solvolysis.

- HBr requires acidic conditions, risking ring-opening reactions in strained cyclopentane systems.

- The Appel Reaction (CBr₄/PPh₃) provides moderate yields but demands rigorous phosphorus byproduct removal.

Industrial-Scale Considerations

Large-scale production of 1-(bromomethyl)-1-(propan-2-yl)cyclopentane necessitates solvent recovery, waste management, and safety protocols for handling PBr₃. AKSci’s custom synthesis services emphasize continuous-flow reactors to enhance heat dissipation during exothermic bromination, mitigating decomposition risks. Furthermore, quality control measures include GC-MS analysis to verify purity and NMR spectroscopy to confirm regiochemical fidelity.

Challenges and Optimization Strategies

Regioselectivity in Cyclopentane Functionalization

Introducing two bulky groups (isopropyl and bromomethyl) on the same carbon atom poses steric challenges. Molecular modeling studies suggest that conformational locking of the cyclopentane ring favors equatorial positioning of substituents, minimizing strain. This hypothesis is corroborated by X-ray crystallography data from related compounds.

Purification Techniques

Crude bromination mixtures often contain unreacted alcohol and phosphorylated byproducts. Fractional distillation under reduced pressure (10–15 mmHg) effectively isolates the target compound, while silica gel chromatography (hexane/ethyl acetate 9:1) resolves trace impurities.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 1-(bromomethyl)-1-(propan-2-yl)cyclopentane, and how can byproduct formation be minimized?

- Methodology : The compound can be synthesized via alkylation of 1-(propan-2-yl)cyclopentane using bromomethylating agents like N-bromosuccinimide (NBS) under radical initiation or via Friedel-Crafts-type reactions in the presence of Lewis acids (e.g., AlCl₃). Steric hindrance from the isopropyl group necessitates optimized reaction temperatures (0–25°C) and slow reagent addition to reduce dimerization or over-bromination byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the target compound.

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should be observed?

- Methodology :

- NMR : <sup>1</sup>H NMR should show a singlet for the cyclopentane ring protons adjacent to the substituted carbon, a multiplet for the isopropyl group (δ ~1.2–1.4 ppm), and a triplet for the bromomethyl CH₂Br (δ ~3.5–3.7 ppm). <sup>13</sup>C NMR will confirm quaternary carbons (cyclopentane C1) and Br-substituted CH₂ (δ ~30–35 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) can resolve bond angles and distances, confirming the steric arrangement of substituents on the cyclopentane ring .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s potential lachrymatory and alkylating properties. Store in amber glass under inert gas (N₂/Ar) to prevent light- or moisture-induced degradation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Questions

Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in SN₂ reactions?

- Methodology : The bulky isopropyl group adjacent to the bromomethyl moiety creates a congested transition state, reducing SN₂ reactivity. Computational studies (DFT) can model the energy barrier for nucleophilic attack, while experimental kinetic assays (e.g., with NaI/acetone) reveal slower substitution rates compared to less-hindered analogs . Alternative pathways, such as elimination (E2), may dominate under basic conditions.

Q. What strategies resolve discrepancies between experimental NMR data and computational conformational predictions?

- Methodology : Combine experimental NOESY/ROESY NMR to assess spatial proximity of protons with molecular dynamics simulations (e.g., using Gaussian or ORCA). For instance, if computational models predict equatorial positioning of the bromomethyl group but NMR indicates axial dominance, solvent effects or crystal-packing forces (via X-ray data) may explain the divergence .

Q. How can X-ray crystallography using SHELX software elucidate stereochemical ambiguities in derivatives?

- Methodology : SHELXD or SHELXE can solve crystal structures even for twinned or high-disorder crystals. For derivatives with potential chirality (e.g., additional substituents), Flack parameters and Hooft statistics in SHELXL refine absolute configuration, distinguishing enantiomers .

Q. What functionalization strategies preserve the cyclopentane core while modifying the bromomethyl group for drug discovery?

- Methodology : The bromomethyl group can undergo Suzuki-Miyaura cross-coupling with arylboronic acids (Pd catalysis) or nucleophilic substitution with amines/thiols. Protecting the isopropyl group with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions during functionalization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Methodology : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres can clarify decomposition pathways. Conflicting literature may arise from impurities (e.g., residual solvents) or varying heating rates. Replicate experiments with ultra-pure samples (HPLC-grade) and compare with computational thermolysis models (e.g., via Gaussian’s thermochemistry module) .

Methodological Tables

Notes

- Citations align with structural (SHELX), synthetic (PubChem/EPA), and safety (SDS) evidence.

- Advanced questions emphasize mechanistic and computational approaches to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.